molecular formula C11H14ClN3OS B3268042 n-Hydroxyl-n'-(3-chloro-4-thiomorpholinophenyl)formamidine CAS No. 474652-85-2

n-Hydroxyl-n'-(3-chloro-4-thiomorpholinophenyl)formamidine

Cat. No. B3268042
Key on ui cas rn: 474652-85-2
M. Wt: 271.77 g/mol
InChI Key: PQDAVJYQFZGYFI-UHFFFAOYSA-N
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Patent
US07214714B2

Procedure details

A mixture of 3-chloro-4-fluoronitrobenzene (0.070 g, 0.4 mmol) and thiomorpholine (0.165 g, 1.6 mmol) was stirred at 70° C. for 16 hours. The reaction mixture was cooled down to room temperature, concentrated under a reduced pressure and purified by a silica gel column chromatography (developing solvents; chloroform:methanol=9:1) to obtain yellow powdery crystals. Iron powder (0.27 g, 4.83 mmol), isopropanol (0.5 ml) and 1 equivalent of aqueous solution of ammonium chloride (0.12 ml, 0.12 mol) were added thereto, followed by stirring at 70° C. for 16 hours. The reaction mixture was cooled down to room temperature, tetrahydrofuran (0.4 ml) was added thereto and insoluble matters were filtered off using Celite, followed by washing with ethyl acetate (0.4 ml) for four times. The filtrate was concentrated under a reduced pressure and methanol (0.4 ml) and dimethylformamide dimethylacetal (0.095 g, 0.8 mmol) were added thereto, followed by stirring at 70° C. for 64 hours. The reaction mixture was cooled down to room temperature and concentrated under a reduced pressure and methanol (0.4 ml) and hydroxylamine hydrochloride (0.033 g, 0.48 mmol) were added thereto, followed by stirring at room temperature for 6 hours. The reaction mixture was concentrated under a reduced pressure and a saturated aqueous solution of sodium hydrogen carbonate (0.4 ml) was added thereto, followed by extracting with ethyl acetate. The organic layer was concentrated under a reduced pressure, purified by an NH type silica gel column chromatography (developing solvents; n-hexane:ethyl acetate=1:1) and recrystallized from ethyl acetate/n-hexane to obtain the title compound (0.026 g) (the compound 3 in Table 1 which will be shown after) in colorless powder.
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
0.165 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.27 g
Type
catalyst
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.033 g
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Quantity
0.095 g
Type
reactant
Reaction Step Five
Quantity
0.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][S:15][CH2:14][CH2:13]1.[Cl-].[NH4+].COC(OC)[N:23]([CH3:25])C.Cl.N[OH:30]>[Fe].CO.O1CCCC1.C(O)(C)C>[OH:30][NH:23][CH:25]=[N:9][C:4]1[CH:5]=[CH:6][C:7]([N:12]2[CH2:17][CH2:16][S:15][CH2:14][CH2:13]2)=[C:2]([Cl:1])[CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.07 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
0.165 g
Type
reactant
Smiles
N1CCSCC1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.12 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0.033 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.4 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0.095 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0.4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography (developing solvents; chloroform:methanol=9:1)
CUSTOM
Type
CUSTOM
Details
to obtain yellow powdery crystals
STIRRING
Type
STIRRING
Details
by stirring at 70° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
insoluble matters were filtered off
WASH
Type
WASH
Details
by washing with ethyl acetate (0.4 ml) for four times
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at 70° C. for 64 hours
Duration
64 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium hydrogen carbonate (0.4 ml) was added
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by an NH type silica gel column chromatography (developing solvents; n-hexane:ethyl acetate=1:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/n-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ONC=NC1=CC(=C(C=C1)N1CCSCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.026 g
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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